1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

Catalog No.
S3331139
CAS No.
65786-19-8
M.F
C22H17FO2
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-e...

CAS Number

65786-19-8

Product Name

1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(2-phenylmethoxyphenyl)prop-2-en-1-one

Molecular Formula

C22H17FO2

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C22H17FO2/c23-19-13-10-17(11-14-19)12-15-21(24)20-8-4-5-9-22(20)25-16-18-6-2-1-3-7-18/h1-15H,16H2/b15-12+

InChI Key

XIFOFPZBOLEZLQ-NTCAYCPXSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC=C(C=C3)F

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)/C=C/C3=CC=C(C=C3)F

1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by an α,β-unsaturated carbonyl structure. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of both benzyloxy and fluorophenyl groups contributes to its unique chemical properties, enhancing its reactivity and interaction with biological targets. Chalcones are recognized for their diverse pharmacological effects, including anti-inflammatory, antitumor, and antimicrobial activities.

There is no scientific research readily available detailing a specific mechanism of action for 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one. However, chalcones in general have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties []. The mechanism of action for these activities can vary depending on the specific chalcone and its interaction with the biological target.

  • Oxidation: This compound can be oxidized to form epoxides or diketones, depending on the reaction conditions.
  • Reduction: The α,β-unsaturated carbonyl group can be reduced to yield saturated ketones or alcohols.
  • Substitution Reactions: The benzyloxy and fluorophenyl groups are susceptible to nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound .

The biological activity of 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound exhibits:

  • Anticancer Activity: It has been shown to inhibit tubulin polymerization, a crucial process in cell division, thereby exhibiting potential as an anticancer agent.
  • Anti-inflammatory Effects: The compound can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for anti-inflammatory therapies .

The synthesis of 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. The general procedure includes:

  • Reacting 2-(benzyloxy)benzaldehyde with 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.
  • Conducting the reaction in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
  • Purifying the product through recrystallization or column chromatography to achieve high purity .

The applications of 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one span various fields:

  • Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is being explored for therapeutic applications in treating cancer and inflammatory diseases.
  • Chemical Research: This compound serves as a precursor for synthesizing other biologically active molecules and can be utilized in studies investigating structure-activity relationships in drug development .

Studies on the interactions of 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one with biological macromolecules reveal its potential mechanisms of action:

  • Enzyme Inhibition: The α,β-unsaturated carbonyl system allows for covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity.
  • Cytokine Modulation: The compound's ability to modulate pro-inflammatory cytokines suggests a mechanism for its anti-inflammatory effects .

Several compounds share structural similarities with 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one. Here are some notable examples:

Compound NameStructureUnique Features
1-[2-(Benzyloxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-oneStructureHydroxyl group enhances hydrogen bonding capabilities.
1-[2-(Benzyloxy)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-oneStructureMethoxy group increases lipophilicity compared to hydroxyl.
1-[2-(Benzyloxy)phenyl]-3-(4-chlorophenyl)prop-2-en-1-oneStructureChlorine substitution affects electronic properties significantly.

Comparison

The uniqueness of 1-[2-(Benzyloxy)phenyl]-3-(4-fluorophenyl)prop-2-en-1-one lies in the presence of the fluorophenyl group. This substitution not only enhances the compound's stability but also influences its lipophilicity and biological activity compared to analogs with different substituents .

XLogP3

5.3

Dates

Last modified: 08-19-2023

Explore Compound Types